molecular formula C14H19N3O2S B5696928 1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B5696928
M. Wt: 293.39 g/mol
InChI Key: RBIMMBIKWZPJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction, where a thiol reagent reacts with the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The morpholine moiety can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The sulfanylidene group can undergo redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

    1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-THIOXO-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE: Similar structure but with a thioxo group instead of a sulfanylidene group.

    1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-OXO-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness: The presence of the sulfanylidene group in 1-[6-METHYL-4-(MORPHOLIN-4-YL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE makes it unique compared to its analogs. This group can participate in redox reactions, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methyl-4-morpholin-4-yl-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-5-17-10(2)12(11(3)18)13(15-14(17)20)16-6-8-19-9-7-16/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIMMBIKWZPJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1CC=C)N2CCOCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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